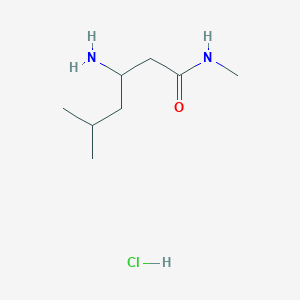

3-amino-N,5-dimethylhexanamidehydrochloride

説明

Molecular Structure and Properties 3-Amino-N,5-dimethylhexanamide hydrochloride (C₈H₁₉ClN₂O, CAS: EN300-37268722) is a hydrochloride salt of a branched aliphatic amide featuring a primary amine at the 3-position and methyl groups at the N- and 5-positions (). The compound is characterized by its linear hexane backbone, which distinguishes it from cyclic or aromatic analogues. Its molecular weight is 194.7 g/mol, and it is typically supplied as a crystalline solid for research applications, particularly in medicinal chemistry as a synthetic intermediate ().

For example, amide bond formation via reaction with acyl chlorides (e.g., propionyl chloride in the presence of Et₃N, as in ) and subsequent hydrochloride salt preparation (e.g., using HCl/dioxane, as in ) are plausible routes. The compound’s primary application lies in drug discovery, where its amine and amide functionalities serve as handles for further derivatization ().

特性

分子式 |

C8H19ClN2O |

|---|---|

分子量 |

194.70 g/mol |

IUPAC名 |

3-amino-N,5-dimethylhexanamide;hydrochloride |

InChI |

InChI=1S/C8H18N2O.ClH/c1-6(2)4-7(9)5-8(11)10-3;/h6-7H,4-5,9H2,1-3H3,(H,10,11);1H |

InChIキー |

VQCSGGXBYCKWED-UHFFFAOYSA-N |

正規SMILES |

CC(C)CC(CC(=O)NC)N.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N,5-dimethylhexanamidehydrochloride typically involves the reaction of specific precursors under controlled conditions. One common method includes the reaction of 3-amino-5-methylhexanoic acid with dimethylamine in the presence of a dehydrating agent. The reaction is carried out in an organic solvent such as dichloromethane at a temperature of around 0-5°C. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of 3-amino-N,5-dimethylhexanamidehydrochloride may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of automated systems for temperature control, solvent addition, and product isolation is common to enhance efficiency and safety.

化学反応の分析

Types of Reactions: 3-amino-N,5-dimethylhexanamidehydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine derivative.

Substitution: The major products vary depending on the substituent introduced.

科学的研究の応用

Chemistry: 3-amino-N,5-dimethylhexanamidehydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in complex chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, this compound is used to study enzyme interactions and protein synthesis. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development. Its derivatives are being explored for their therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, 3-amino-N,5-dimethylhexanamidehydrochloride is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

作用機序

The mechanism of action of 3-amino-N,5-dimethylhexanamidehydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The compound’s structure allows it to form hydrogen bonds and electrostatic interactions with its targets, leading to changes in their conformation and activity.

類似化合物との比較

Substituent Position and Chain Length

A key differentiator among similar compounds is the position of substituents and backbone length:

- 3-Amino-N,2,2-trimethylpropanamide Hydrochloride (C₆H₁₄ClN₂O, CAS: 756454-05-4): This shorter-chain analogue (propanamide vs. hexanamide) features methyl groups at the N- and 2-positions.

- 5-Fluoro-N,5-dimethylhexanamide (C₈H₁₆FNO): The replacement of the 3-amino group with a fluorine atom introduces electronegativity, altering electronic properties and hydrogen-bonding capacity. This may enhance metabolic stability but reduce solubility in polar solvents ().

Table 1: Structural and Physicochemical Comparison

| Compound | Molecular Formula | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 3-Amino-N,5-dimethylhexanamide HCl | C₈H₁₉ClN₂O | NH₂ (C3), N-Me, C5-Me | 194.7 | Moderate lipophilicity, crystalline solid |

| 3-Amino-N,2,2-trimethylpropanamide HCl | C₆H₁₄ClN₂O | NH₂ (C3), N-Me, C2-Me₂ | 180.6 | Higher polarity, shorter chain |

| 5-Fluoro-N,5-dimethylhexanamide | C₈H₁₆FNO | F (C5), N-Me, C5-Me | 161.2 | Increased electronegativity, lower solubility |

Functional Group Variations

- 4-Dimethylamino-N-benzylcathinone Hydrochloride (C₁₈H₂₂N₂O·2HCl): The aromatic benzyl and cathinone groups confer distinct π-π stacking interactions and rigidity, contrasting with the aliphatic hexanamide. The dimethylamino group enhances basicity (pKa ~8–9), influencing receptor binding in CNS-targeted compounds ().

- This structural feature may improve target selectivity in kinase inhibitors ().

生物活性

3-amino-N,5-dimethylhexanamide hydrochloride (CAS No. 2742657-15-2) is a compound with significant potential in various scientific fields, including chemistry, biology, and medicine. Its unique structure, characterized by an amino group, dimethyl groups, and a hexanamide backbone, contributes to its reactivity and versatility. This article explores its biological activity through a detailed examination of research findings, case studies, and relevant data.

| Property | Value |

|---|---|

| CAS No. | 2742657-15-2 |

| Molecular Formula | C8H19ClN2O |

| Molecular Weight | 194.7 g/mol |

| Purity | ≥ 95% |

| Origin of Product | United States |

The biological activity of 3-amino-N,5-dimethylhexanamide hydrochloride is largely attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the amide group participates in various biochemical pathways. These interactions have implications for enzyme modulation and receptor activity.

Biological Applications

- Antimicrobial Activity : Preliminary studies indicate that 3-amino-N,5-dimethylhexanamide hydrochloride exhibits antimicrobial properties. Its effectiveness against various bacterial strains suggests potential applications in treating infections.

- Anti-inflammatory Effects : Research has indicated that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.

- Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme-substrate interactions, contributing to our understanding of biochemical processes.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3-amino-N,5-dimethylhexanamide hydrochloride against several bacterial strains. The results demonstrated varying degrees of inhibition:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus ATCC 6538 | 18 ± 0.1 |

| Bacillus subtilis ATCC 6633 | 15 ± 0.1 |

| Escherichia coli ATCC 25922 | 21 ± 0.1 |

| Pseudomonas aeruginosa ATCC 27853 | Not tested |

| Candida albicans ATCC 10231 | 14 ± 0.1 |

These findings suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria.

Cytotoxicity Assessment

In vitro cytotoxicity tests using Artemia salina larvae demonstrated that the compound exhibits moderate cytotoxic effects:

- LD50 : Approximately 56.0 mcg/mL when compared to dactinomycin (57.5 mcg/mL).

This indicates a potential for further exploration in cancer research or as an antiproliferative agent.

Comparative Analysis with Similar Compounds

The biological activity of 3-amino-N,5-dimethylhexanamide hydrochloride can be compared with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N,N-Dimethylhexanamide | Lacks amino group | Limited reactivity |

| Hexanamide | Lacks both amino and dimethyl groups | Different chemical properties |

The presence of both amino and dimethyl groups in 3-amino-N,5-dimethylhexanamide hydrochloride enhances its reactivity and potential applications in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。